N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline precursor with an appropriate aryl amine . One common synthetic route starts with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline from anthranilic acid. This intermediate is then reacted with 4-chloroaniline under specific conditions to yield the target compound .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer cells, the compound may induce apoptosis by interacting with DNA and inhibiting topoisomerase enzymes, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its potent antimicrobial activity.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H12ClN5 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H12ClN5/c1-10-20-21-15-13-4-2-3-5-14(13)19-16(22(10)15)18-12-8-6-11(17)7-9-12/h2-9H,1H3,(H,18,19) |
InChI Key |
CZVSMZCQYXWIMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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